molecular formula C13H15NO2 B14220633 3-[1-(Benzylamino)ethylidene]oxolan-2-one CAS No. 783372-45-2

3-[1-(Benzylamino)ethylidene]oxolan-2-one

Cat. No.: B14220633
CAS No.: 783372-45-2
M. Wt: 217.26 g/mol
InChI Key: QVWKPQCFVGLHLG-UHFFFAOYSA-N
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Description

3-[1-(Benzylamino)ethylidene]oxolan-2-one is a chemical compound with the molecular formula C12H13NO2 It is characterized by the presence of a benzylamino group attached to an ethylidene moiety, which is further connected to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzylamino)ethylidene]oxolan-2-one typically involves the reaction of benzylamine with an appropriate oxolanone derivative under controlled conditions. One common method involves the condensation of benzylamine with ethylidene oxolan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzylamino)ethylidene]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The benzylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

3-[1-(Benzylamino)ethylidene]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Benzylamino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperazin-1-yl)oxolan-2-one
  • 3-[1-(Benzylamino)ethylidene]oxolane-2,4-dione

Uniqueness

3-[1-(Benzylamino)ethylidene]oxolan-2-one is unique due to its specific structural features, such as the presence of both a benzylamino group and an oxolan-2-one ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

783372-45-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-[1-(benzylamino)ethylidene]oxolan-2-one

InChI

InChI=1S/C13H15NO2/c1-10(12-7-8-16-13(12)15)14-9-11-5-3-2-4-6-11/h2-6,14H,7-9H2,1H3

InChI Key

QVWKPQCFVGLHLG-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCOC1=O)NCC2=CC=CC=C2

Origin of Product

United States

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